molecular formula C11H16O3 B14267311 (3,3-Dimethoxypropoxy)benzene CAS No. 138977-78-3

(3,3-Dimethoxypropoxy)benzene

Cat. No.: B14267311
CAS No.: 138977-78-3
M. Wt: 196.24 g/mol
InChI Key: VJFYTLXGEATCCW-UHFFFAOYSA-N
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Description

(3,3-Dimethoxypropoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a 3,3-dimethoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxypropoxy)benzene can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxypropyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxypropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

(3,3-Dimethoxypropoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxypropoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The exact mechanism can vary based on the context of its application and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: A simpler aromatic ether with two methoxy groups on the benzene ring.

    3-Methoxyanisole: Another aromatic ether with a methoxy group and an anisole moiety.

    Resorcinol dimethyl ether: A compound with two methoxy groups on a resorcinol backbone.

Uniqueness

(3,3-Dimethoxypropoxy)benzene is unique due to the presence of the 3,3-dimethoxypropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

138977-78-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3,3-dimethoxypropoxybenzene

InChI

InChI=1S/C11H16O3/c1-12-11(13-2)8-9-14-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

VJFYTLXGEATCCW-UHFFFAOYSA-N

Canonical SMILES

COC(CCOC1=CC=CC=C1)OC

Origin of Product

United States

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